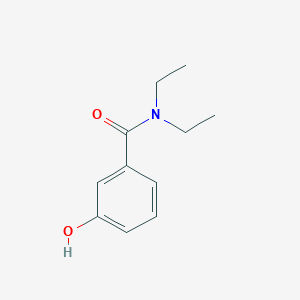

N,N-diethyl-3-hydroxybenzamide

Description

Properties

IUPAC Name |

N,N-diethyl-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-6-5-7-10(13)8-9/h5-8,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQUCSOCEMEZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70523357 | |

| Record name | N,N-Diethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70523357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15789-04-5 | |

| Record name | N,N-Diethyl-3-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15789-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70523357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-diethyl-3-hydroxybenzamide from 3-Hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting 3-hydroxybenzoic acid to N,N-diethyl-3-hydroxybenzamide, a valuable intermediate in pharmaceutical and materials science. The inherent challenge in this synthesis lies in the bifunctional nature of the starting material, which possesses both a carboxylic acid and a phenolic hydroxyl group. This document explores two primary strategic approaches: direct amidation and a more robust protection-based strategy. We will delve into the mechanistic rationale behind reagent selection, provide detailed, field-tested experimental protocols, and present quantitative data to guide researchers, scientists, and drug development professionals in achieving a successful and efficient synthesis.

The Core Synthetic Challenge: Chemoselectivity

The direct amidation of a carboxylic acid with an amine is an energetically unfavorable process. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a highly unreactive ammonium carboxylate salt, necessitating activation of the carboxyl group.[1][2] In the case of 3-hydroxybenzoic acid, the challenge is compounded by the presence of the phenolic hydroxyl group. This group is also acidic and can compete with the carboxylic acid for reaction with activating agents or be deprotonated by bases, leading to undesired side products.[3] Therefore, any successful synthesis must address the issue of chemoselectivity: how to activate and transform the carboxylic acid into an amide while leaving the phenolic hydroxyl group untouched.

This guide will dissect the two most viable strategies for overcoming this challenge.

Strategy 1: Direct Amidation via Carboxylic Acid Activation

This approach attempts the synthesis in a single step by using a reagent that selectively activates the carboxylic acid in the presence of the free phenol. While more atom-economical, this strategy is fraught with risk. The phenolic hydroxyl can interfere, and harsh reagents may lead to decomposition.[4] Success is highly dependent on the specific coupling agent and reaction conditions.

Method A: Acyl Chloride Formation with Thionyl Chloride (SOCl₂) (One-Pot)

Conversion of the carboxylic acid to a highly reactive acyl chloride is a classic activation method.[5] Thionyl chloride is often used as the chlorinating agent. While typically a two-step process, a one-pot protocol can be employed where the acyl chloride is generated in situ and immediately reacts with the amine.[6][7]

Causality & Rationale: The success of this one-pot method hinges on the relative nucleophilicity and reaction rates. Diethylamine is a strong nucleophile and is expected to react rapidly with the newly formed acyl chloride. However, the phenolic group can react with thionyl chloride, and the intermediate 3-hydroxybenzoyl chloride is reported to be unstable.[4] The use of a non-nucleophilic base like triethylamine (Et₃N) is crucial to scavenge the HCl byproduct without competing with the diethylamine.[6] This method is often fast but can suffer from lower yields due to side reactions.

Experimental Protocol: One-Pot Thionyl Chloride Amidation [6][7][8]

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxybenzoic acid (1.0 eq).

-

Suspend the acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (3.0 eq) to the suspension and stir.

-

Add diethylamine (1.0 eq) to the mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.0 eq) dropwise via syringe. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 5-20 minutes, monitoring by TLC.[6]

-

Workup: Upon completion, evaporate the solvent under reduced pressure. Redissolve the residue in DCM or ethyl acetate and wash sequentially with 1N HCl, then 1N NaOH, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Method B: Carbodiimide Coupling with EDC/HOBt

Peptide coupling reagents offer a milder alternative to acyl chlorides.[9] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[5][10] This intermediate is susceptible to hydrolysis and can rearrange to a stable N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the amide bond, minimizing side reactions.[11][12]

Causality & Rationale: This method is generally more tolerant of other functional groups than the SOCl₂ method. The key to success is the rate of aminolysis of the HOBt-ester being significantly faster than any competing reaction with the phenolic hydroxyl group. The choice of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is critical to prevent reaction with the EDC or the activated intermediate.

Experimental Protocol: EDC/HOBt Coupling [5][13]

-

Dissolve 3-hydroxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM in a round-bottom flask under an inert atmosphere.

-

Add diethylamine (1.1 eq) to the solution.

-

Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

| Method | Key Reagents | Typical Solvent | Temperature | Pros | Cons |

| 2.1 Acyl Chloride | SOCl₂, Et₃N | DCM, THF | 0 °C to RT | Fast reaction time (minutes) | Harsh conditions, potential for side reactions with phenol, unstable intermediate[4] |

| 2.2 Carbodiimide | EDC·HCl, HOBt, DIPEA | DMF, DCM | 0 °C to RT | Milder conditions, higher functional group tolerance | Longer reaction times (hours), potential for racemization (not applicable here), more expensive reagents[9] |

Strategy 2: A Robust Protection-Based Synthesis

To circumvent the reactivity of the phenolic hydroxyl group and achieve higher, more reliable yields, a protection-based strategy is the preferred industrial and laboratory approach. This involves a three-stage process:

-

Protection: Temporarily mask the phenolic -OH group.

-

Amidation: Perform the amide coupling on the protected acid.

-

Deprotection: Remove the protecting group to reveal the final product.

The ideal protecting group should be easy to install and remove in high yield under conditions that do not affect the rest of the molecule.[14] For phenols, an ether linkage is a common and robust choice.[15] A benzyl ether is particularly advantageous as it is stable to a wide range of conditions but can be readily cleaved by catalytic hydrogenation.

Stage 1: Protection of the Phenolic Hydroxyl Group

Reaction: 3-hydroxybenzoic acid is converted to 3-(benzyloxy)benzoic acid via a Williamson ether synthesis.

Causality & Rationale: The reaction requires a base to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient for this purpose. Benzyl bromide or benzyl chloride is used as the electrophile. Acetone or DMF are common solvents. This step effectively renders the hydroxyl group inert for the subsequent amidation reaction.

Experimental Protocol: Benzylation of 3-hydroxybenzoic acid

-

To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add a suitable solvent, such as acetone or DMF.

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude 3-(benzyloxy)benzoic acid can often be used in the next step without further purification, or it can be recrystallized from a suitable solvent system.

Stage 2: Amidation of the Protected Acid

With the hydroxyl group masked, the amidation of 3-(benzyloxy)benzoic acid can proceed cleanly using standard methods. The acyl chloride route is now highly effective and often preferred for its speed and high conversion.

Experimental Protocol: Acyl Chloride Formation and Amidation [5][16]

-

Acyl Chloride Formation: Suspend 3-(benzyloxy)benzoic acid (1.0 eq) in anhydrous DCM or toluene. Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) at 0 °C. Caution: Gas evolution (CO, CO₂, HCl or SO₂, HCl). Use a fume hood.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution is clear.

-

Remove the solvent and excess reagent in vacuo to yield the crude 3-(benzyloxy)benzoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve diethylamine (2.2 eq) in anhydrous DCM.

-

Slowly add the diethylamine solution to the acyl chloride solution.

-

Stir at 0 °C for 30 minutes, then at room temperature for 1-2 hours.

-

Workup: Wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude N,N-diethyl-3-(benzyloxy)benzamide.

Stage 3: Deprotection of the Benzyl Ether

Reaction: The benzyl group is removed via catalytic hydrogenation to yield the final product.

Causality & Rationale: The benzyl C-O bond is susceptible to cleavage by hydrogenolysis. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation. A hydrogen atmosphere (from a balloon or a Parr hydrogenator) provides the reagent. The reaction is clean, and the byproducts (toluene and the catalyst) are easily removed.

Experimental Protocol: Catalytic Hydrogenolysis

-

Dissolve the crude N,N-diethyl-3-(benzyloxy)benzamide from the previous step in a solvent such as ethanol, methanol, or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% by weight). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a slurry.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can ignite in air. Wet the pad with solvent during filtration.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate in vacuo to yield the final product, this compound, which can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Typical Value |

| Protection Yield | >90% |

| Amidation Yield | >95% |

| Deprotection Yield | >98% |

| Overall Yield | >80% |

Conclusion and Recommendations

For researchers requiring a reliable, scalable, and high-yielding synthesis of this compound, the protection-based strategy (Strategy 2) is unequivocally recommended. While it involves more steps, the clear and high-yielding transformations, along with the ease of purification at each stage, make it superior to direct amidation approaches. The direct methods, particularly the one-pot thionyl chloride protocol, may be suitable for rapid, small-scale synthesis or library generation where yield is not the primary concern, but they carry a significant risk of side-product formation and purification difficulties. The choice of a benzyl ether protecting group is advantageous due to its stability and the clean, efficient deprotection via catalytic hydrogenation. This comprehensive guide provides the necessary technical detail and causal reasoning to empower scientists to make informed decisions and execute this synthesis successfully.

References

-

Chemistry LibreTexts (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

-

Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Available at: [Link]

-

Perrin, C., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

-

MDPI (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

-

Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

-

Fisher Scientific (n.d.). Amide Synthesis. Available at: [Link]

-

Leggio, A., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. Available at: [Link]

-

HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Royal Society of Chemistry (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Protective Groups. Available at: [Link]

-

Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

-

Organic Chemistry (2021). Acids to Acyl Chlorides, Part 1. YouTube. Available at: [Link]

-

Tetrahedron Letters (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

-

Li, H., et al. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

-

Taylor & Francis (n.d.). Carbodiimide – Knowledge and References. Available at: [Link]

-

Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

-

Luxembourg Bio Technologies (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. learninglink.oup.com [learninglink.oup.com]

- 4. youtube.com [youtube.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]

- 9. hepatochem.com [hepatochem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. researchgate.net [researchgate.net]

- 14. Protective Groups [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemguide.co.uk [chemguide.co.uk]

chemical properties and structure of N,N-diethyl-3-hydroxybenzamide

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N,N-diethyl-3-hydroxybenzamide

This document provides a comprehensive technical overview of this compound, a substituted benzamide of interest to researchers in medicinal chemistry and drug development. While its direct biological activities are not extensively documented in public literature, its structural similarity to other pharmacologically active benzamides suggests potential for investigation. This guide is structured to provide not just protocols, but the scientific rationale behind the methodologies for its synthesis, purification, and analysis.

Introduction and Rationale

The benzamide scaffold is a cornerstone in modern pharmacology. Its derivatives are known to exhibit a wide range of biological activities, from antiemetic and antipsychotic to anti-inflammatory effects.[1] A prominent member of the N,N-diethylbenzamide family is N,N-diethyl-3-methylbenzamide (DEET), the gold-standard insect repellent.[2] The substitution pattern on the aromatic ring is critical in defining the pharmacological profile of these compounds. For instance, substituted benzamides like sulpiride and amisulpride are known to selectively modulate the dopaminergic system, giving them utility in treating dysthymia and the negative symptoms of schizophrenia.[3][4]

This compound, the subject of this guide, is a structural analog of DEET where the methyl group is replaced by a hydroxyl group. This modification significantly alters the molecule's polarity, hydrogen bonding capability, and potential metabolic pathways. The introduction of a phenolic hydroxyl group opens avenues for its potential as an antioxidant, a precursor for further derivatization, or a modulator of targets where hydrogen bonding is a key interaction. This guide provides the foundational chemical knowledge required to synthesize and study this compound.

Molecular Structure and Physicochemical Properties

The core structure consists of a benzene ring substituted with a hydroxyl group at the meta-position (C3) and an N,N-diethylcarboxamide group at C1. The presence of the amide group introduces a plane of rigidity due to the partial double-bond character of the C-N bond, which has significant implications for its spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method |

| Molecular Formula | C₁₁H₁₅NO₂ | (Calculated) |

| Molecular Weight | 193.24 g/mol | (Calculated)[5] |

| CAS Number | 15789-04-5 | [5] |

| Appearance | White to off-white solid | (Predicted) |

| LogP (Predicted) | 1.87 | [6] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Melting Point | Not experimentally determined in cited literature. | - |

| Boiling Point | Not experimentally determined in cited literature. | - |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | (Predicted based on structure) |

Proposed Synthesis and Purification

The most direct and reliable method for synthesizing this compound is via the amidation of 3-hydroxybenzoic acid. This is typically a two-step process involving the activation of the carboxylic acid followed by nucleophilic acyl substitution by diethylamine.

Causality in Experimental Design:

-

Acid Activation: 3-hydroxybenzoic acid is a relatively weak acylating agent. To facilitate the reaction with diethylamine, the carboxylic acid must be converted into a more reactive intermediate. The use of thionyl chloride (SOCl₂) to form the corresponding acyl chloride is a standard and effective method. The hydroxyl group on the benzene ring is generally stable to SOCl₂ under controlled conditions, but protection may be considered for higher yields.

-

Nucleophilic Attack: Diethylamine acts as the nucleophile. The reaction requires a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the diethylamine nucleophile.

-

Purification: The crude product will likely contain unreacted starting materials and by-products. Purification via silica gel column chromatography is the standard method for isolating the final compound to a high degree of purity.

Experimental Protocol: Synthesis

Step 1: Activation of 3-Hydroxybenzoic Acid

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol).

-

Add thionyl chloride (15.0 mL, 206 mmol) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-hydroxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation with Diethylamine

-

Dissolve the crude 3-hydroxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL).

-

In a separate flask, dissolve diethylamine (11.5 mL, 108.6 mmol) and triethylamine (15.1 mL, 108.6 mmol) in the same anhydrous solvent (50 mL).

-

Cool the diethylamine solution to 0 °C in an ice bath.

-

Add the solution of 3-hydroxybenzoyl chloride dropwise to the cooled diethylamine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[3]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil or solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are readily available in public databases. The following characterization is predicted based on its structure and data from analogous compounds like N,N-diethylbenzamide and DEET.[2][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the hindered rotation around the amide C-N bond. This can lead to magnetic inequivalence of the two ethyl groups, resulting in separate signals for each CH₂ and CH₃ group, which often appear as broad signals rather than sharp multiplets at room temperature.[8]

-

Aromatic Protons (δ 6.8-7.4 ppm): Four protons on the aromatic ring will appear in this region. The substitution pattern will lead to complex splitting patterns (e.g., ddd, t, dd).

-

Phenolic Proton (δ ~9-10 ppm): A broad singlet corresponding to the -OH proton, which is exchangeable with D₂O.

-

Methylene Protons (-CH₂-) (δ ~3.2-3.6 ppm): Two broad signals, each integrating to 2H, are expected for the two inequivalent methylene groups.

-

Methyl Protons (-CH₃) (δ ~1.1-1.3 ppm): Two broad signals, each integrating to 3H, are expected for the two inequivalent methyl groups.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O) (δ ~170-172 ppm): The amide carbonyl carbon will appear in this downfield region.

-

Aromatic Carbons (δ ~115-160 ppm): Six signals are expected. The carbon attached to the hydroxyl group (C-OH) will be the most downfield (~158 ppm), and the carbon attached to the amide group (C-C=O) will also be significantly downfield.

-

Methylene Carbons (-CH₂-) (δ ~40-45 ppm): Two distinct signals may be observed due to hindered rotation.

-

Methyl Carbons (-CH₃) (δ ~12-15 ppm): Two distinct signals may be observed.

Infrared (IR) Spectroscopy

-

O-H Stretch (~3300-3400 cm⁻¹, broad): Characteristic of the phenolic hydroxyl group.

-

C-H Stretches (~2850-3000 cm⁻¹): Aliphatic C-H stretches from the ethyl groups.

-

C=O Stretch (~1630 cm⁻¹): A strong absorption band for the tertiary amide carbonyl group. This is lower than for esters or ketones due to resonance with the nitrogen lone pair.[2]

-

C=C Stretches (~1450-1600 cm⁻¹): Aromatic ring vibrations.

-

C-O Stretch (~1200-1300 cm⁻¹): Phenolic C-O stretch.

Mass Spectrometry (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the molecular weight.

-

Key Fragments: Expect fragmentation patterns common to benzamides. A prominent peak at m/z = 121 would correspond to the 3-hydroxybenzoyl cation, [HOC₆H₄CO]⁺, formed by the loss of the diethylamino radical.

Proposed Analytical Methodology

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for assessing the purity and quantifying this compound.

Causality in Method Development:

-

Stationary Phase: A C18 reversed-phase column is ideal as it separates compounds based on hydrophobicity, and the target molecule has sufficient non-polar character to be retained.

-

Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The phenolic hydroxyl group's ionization can be suppressed by using a slightly acidic buffer (e.g., phosphate or acetate buffer at pH 3-4), which results in better peak shape and reproducible retention times.

-

Detection: The benzene ring is a strong chromophore. A UV detector set to a wavelength near the absorbance maximum of the benzamide structure (typically 220-270 nm) will provide high sensitivity.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic or phosphoric acid). A typical starting point would be 40:60 (Acetonitrile:Water).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Standard Preparation: Prepare a stock solution of accurately weighed this compound in methanol (e.g., 1 mg/mL). Create a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Analytical Workflow Diagram

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Potential Pharmacological Significance

While specific studies on this compound are limited, the broader class of substituted benzamides provides a strong rationale for its investigation. Their primary established mechanism involves the modulation of dopamine D₂ and D₃ receptors.[9]

-

Dopaminergic Modulation: At low doses, compounds like amisulpride act as presynaptic D₂/D₃ autoreceptor antagonists, which enhances dopamine release. This mechanism is thought to underlie their efficacy in treating dysthymia and the negative symptoms of schizophrenia.[3] At higher doses, they act as postsynaptic receptor antagonists, which is responsible for their antipsychotic effects. The specific binding affinity and functional activity of this compound at these receptors are unknown but represent a primary area for future research.

-

Other Potential Activities: The phenolic hydroxyl group makes it a target for studies on antioxidant properties. Furthermore, many benzamide derivatives have shown anti-inflammatory, analgesic, and antimicrobial activities.[1] Screening this compound in these assays could reveal novel therapeutic potential.

Conclusion

This compound is a molecule with a well-defined structure that can be reliably synthesized and analyzed using standard organic chemistry techniques. This guide provides a robust framework for its preparation from 3-hydroxybenzoic acid and its characterization using modern spectroscopic and chromatographic methods. While its specific biological profile remains to be elucidated, its structural relationship to a class of proven neuropharmacological agents makes it a compelling candidate for screening in drug discovery programs, particularly those focused on CNS disorders. The methodologies and predictive data presented herein offer a solid starting point for any researcher or drug development professional interested in exploring the potential of this compound.

References

-

Reyes-Contreras, C., et al. (2022). Sustainable Gram-Scale Synthesis of N,N-diethyl-3-methylbenzamide (DEET) Using a MOF-Based Catalyst. Molecules, 27(11), 3538. [Link]

-

PubChem. (n.d.). N,N-Diethyl-3-hydroxymethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

PubChem. (n.d.). N,N-diethyl-4-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247–253. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. Retrieved from [Link]

-

Moglie, Y., et al. (2016). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. ResearchGate. Retrieved from [Link]

-

Lee, J., et al. (2020). Experimental 1H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. Retrieved from [Link]

-

Montgomery, S. A. (2004). Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Karger. Retrieved from [Link]

-

Sharma, G., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. mdpi.com [mdpi.com]

- 3. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. karger.com [karger.com]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Solubility and Stability of N,N-diethyl-3-hydroxybenzamide

Foreword: Navigating the Physicochemical Landscape of Drug Discovery

In the intricate journey of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation and therapeutic efficacy are built. This compound, a member of the benzamide chemical class, presents a unique profile with its potential for diverse pharmacological applications. However, its journey from a promising candidate to a viable therapeutic agent is intrinsically linked to two critical attributes: solubility and stability.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the solubility and stability of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering a self-validating system for robust and reliable data generation. As direct experimental data for this specific molecule is not extensively published, this guide will leverage data from structurally similar compounds and establish a clear pathway for its empirical determination.

Section 1: Unveiling the Molecular Persona of this compound

This compound is a small molecule characterized by a central benzamide core, substituted with a hydroxyl group at the meta-position of the phenyl ring and two ethyl groups on the amide nitrogen.

-

Key Structural Features:

-

Aromatic Ring: Contributes to hydrophobicity.

-

Amide Group: A polar functional group capable of hydrogen bonding.

-

Hydroxyl Group: A polar, protic group that can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in polar solvents.

-

N,N-diethyl Groups: These aliphatic groups increase the lipophilic character of the molecule.

-

The interplay of these features dictates the molecule's interaction with various solvents and its susceptibility to degradation under different environmental conditions. The presence of both polar (hydroxyl, amide) and non-polar (aromatic ring, diethyl groups) moieties suggests a moderate solubility in a range of solvents, a hypothesis that requires empirical validation.

Section 2: The Quest for Solubility - A Strategic Approach

Solubility is a critical determinant of a drug's bioavailability and is a key parameter in designing effective delivery systems. The following sections outline a systematic approach to determining the solubility of this compound.

Theoretical Underpinnings of Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The choice of solvents for screening should span a range of polarities to build a comprehensive solubility profile.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the hydroxyl and amide groups of this compound, potentially leading to good solubility.

-

Polar Aprotic Solvents (e.g., acetonitrile, acetone, dimethyl sulfoxide): These solvents possess dipole moments and can interact with the polar functional groups of the molecule, though they lack the ability to donate hydrogen bonds.

-

Non-polar Solvents (e.g., toluene, hexane): The solubility in these solvents is expected to be lower, driven primarily by interactions with the aromatic ring and the diethyl groups.

The solubility of a related compound, N,N-diethyl-3-methyl-benzamide (DEET), is noted to be higher in polar organic solvents like ethanol and acetone, with limited solubility in water.[4] This provides a reasonable starting hypothesis for this compound, with the expectation that the hydroxyl group may slightly enhance its aqueous solubility compared to DEET.

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.[5]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[5]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved particles that could interfere with the analysis.

-

Quantification: Analyze the filtered samples using a validated HPLC method to determine the concentration of this compound.

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Acetonitrile | 25 | To be determined | To be determined |

| Acetone | 25 | To be determined | To be determined |

| Toluene | 25 | To be determined | To be determined |

Visualization of the Experimental Workflow:

Sources

Spectroscopic Characterization of N,N-diethyl-3-hydroxybenzamide: A Technical Guide

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For N,N-diethyl-3-hydroxybenzamide, both ¹H and ¹³C NMR will provide a detailed map of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl groups and the aromatic protons. A key feature to consider is the restricted rotation around the amide C-N bond, which can lead to magnetic inequivalence of the ethyl protons, resulting in more complex splitting patterns or broadened signals at room temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet (or broad singlet) | 6H | Upfield aliphatic protons, split by the adjacent CH₂ group. Broadening may occur due to restricted amide bond rotation. |

| -CH₂ (ethyl) | 3.2 - 3.5 | Quartet (or broad singlet) | 4H | Diastereotopic methylene protons adjacent to the nitrogen atom, deshielded by the carbonyl group. Restricted rotation can lead to two distinct broad signals. |

| Ar-H | 6.8 - 7.3 | Multiplets | 4H | Aromatic protons in the meta-substituted ring will exhibit complex splitting patterns (dd, t, d). The positions will be influenced by the electron-donating -OH and electron-withdrawing -C(O)N(Et)₂ groups. |

| Ar-OH | ~9.5 | Broad Singlet | 1H | The phenolic proton is typically broad and its chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (ethyl) | 12 - 15 | Aliphatic carbons of the ethyl groups. Two distinct signals may be observed due to restricted rotation. |

| -CH₂ (ethyl) | 40 - 43 | Methylene carbons adjacent to the nitrogen. Deshielded compared to the methyl carbons. Two signals are possible. |

| Aromatic C-H | 115 - 130 | Aromatic carbons with attached protons. |

| Aromatic C-OH | 155 - 158 | The carbon atom attached to the hydroxyl group, significantly deshielded. |

| Aromatic C-C(O) | 135 - 138 | The ipso-carbon attached to the carbonyl group. |

| C=O (amide) | 170 - 172 | The carbonyl carbon, appearing in the characteristic downfield region for amides. |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra of a benzamide sample.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often advantageous as it can slow the exchange of the phenolic and any potential N-H protons, making them more readily observable[1].

-

Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to optimize homogeneity and obtain sharp signals.

-

Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

-

-

Data Acquisition and Processing :

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Functional Group Identification by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, and C-N bonds, as well as vibrations from the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H (phenolic) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding. |

| C-H (aromatic) | 3000 - 3100 | Medium | Characteristic stretching vibrations of sp² C-H bonds. |

| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of sp³ C-H bonds in the ethyl groups. |

| C=O (amide) | 1630 - 1660 | Strong | The carbonyl stretch is a very strong and characteristic absorption for amides. Its position is influenced by conjugation with the aromatic ring. |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak | A series of absorptions corresponding to the stretching of the benzene ring. |

| C-N | 1200 - 1350 | Medium | Stretching vibration of the amide C-N bond. |

| C-O (phenolic) | 1200 - 1260 | Strong | Stretching vibration of the phenolic C-O bond. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient.

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this compound.

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺.

Table 4: Predicted m/z Values in ESI+ Mass Spectrum of this compound

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 194.12 | The protonated molecular ion (C₁₁H₁₅NO₂ + H⁺). This will be the base peak or a very prominent peak. |

| [M+Na]⁺ | 216.10 | Adduct with sodium ions, commonly observed in ESI-MS. |

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural information. Expected fragmentation pathways include the loss of the diethylamino group and cleavages of the amide bond.

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of this compound.

Experimental Protocol for LC-MS (ESI) Data Acquisition

-

Sample Preparation :

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

LC Separation (Optional but Recommended) :

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing 0.1% formic acid. This separates the analyte from potential impurities.

-

-

MS Detection :

-

The eluent from the HPLC is directed to the ESI source.

-

Set the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature and flow, to achieve stable and optimal ionization.

-

Acquire data in full scan mode to detect the molecular ion and in MS/MS mode to obtain fragmentation data.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, derived from the established principles of spectroscopy and comparison with analogous compounds, offer a solid foundation for the identification and characterization of this molecule. The detailed experimental protocols provide a practical framework for researchers to acquire high-quality data. As with any analytical endeavor, the definitive characterization of this compound will ultimately rely on the acquisition and interpretation of its own experimental spectra.

References

-

Royal Society of Chemistry. (2015). Contents - Supplementary Information. This document provides examples of NMR data for various amide compounds. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). NCBI Bookshelf. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155712, N,N-Diethyl-3-hydroxymethylbenzamide. PubChem. Available at: [Link]

-

An, J., & Chan, K. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(4), 115–127. Available at: [Link]

-

Kuklenyik, Z., Baker, S. E., Bishop, A. M., Pirkle, J. L., & Calafat, A. M. (2013). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 405(28), 9163–9172. Available at: [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

CAS. (n.d.). CAS Common Chemistry - 22515-76-0. Available at: [Link]

-

ACS Publications. (2023). Catalyst-Free Synthesis of Functionalized 4-Substituted-4H-Benzo[d][2][3]oxazines via Intramolecular Cyclization of ortho-Amide-N-tosylhydrazones. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. Available at: [Link]

-

PubMed. (1998). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica, 28(5), 475-492. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to N,N-Diethyl-3-hydroxybenzamide: From Discovery to Modern Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of N,N-diethyl-3-hydroxybenzamide, a phenolic amide with potential applications in various scientific fields. While the initial discovery of this specific molecule is not prominently documented in easily accessible historical records, its synthesis falls within the well-established realm of amide chemistry. This guide will delve into the logical synthetic pathways, key reaction mechanisms, and the evolution of methodologies relevant to its preparation. We will explore both classical and modern approaches to the synthesis of this compound, providing detailed experimental protocols and highlighting the rationale behind procedural choices. This document aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction: The Emergence of a Phenolic Amide

This compound (CAS No. 15789-04-5) is a chemical compound belonging to the class of benzamides, characterized by a diethylamino group attached to the carbonyl carbon of a benzoyl group, with a hydroxyl substituent at the meta-position of the benzene ring.[1] While not as widely recognized as its structural relative, the insect repellent DEET (N,N-diethyl-3-methylbenzamide), the presence of the phenolic hydroxyl group imparts distinct chemical properties and potential for further functionalization, making it a molecule of interest for synthetic and medicinal chemists.

The historical trajectory of this compound is not marked by a singular, celebrated discovery. Instead, its existence is a logical extension of the vast and foundational field of amide synthesis, a cornerstone of organic chemistry. The development of methods to form the amide bond has been a central theme in chemical synthesis for over a century, driven by the prevalence of this functional group in pharmaceuticals, polymers, and biological systems.

This guide will first establish the fundamental principles of amide bond formation relevant to this compound. It will then detail plausible historical and contemporary synthetic routes, providing actionable protocols for its preparation in a laboratory setting.

Foundational Synthetic Strategies: The Logic of Amide Bond Formation

The synthesis of this compound fundamentally involves the formation of an amide bond between a 3-hydroxybenzoic acid derivative and diethylamine. The core challenge in this reaction is the inherent acid-base chemistry between the carboxylic acid and the amine, which forms a non-reactive carboxylate-ammonium salt. Therefore, activation of the carboxylic acid is paramount.

The Acyl Chloride Pathway: A Classical and Robust Method

One of the most established and reliable methods for amide synthesis proceeds through an acyl chloride intermediate. This approach circumvents the acid-base neutralization issue by converting the carboxylic acid into a highly reactive acyl chloride, which readily undergoes nucleophilic attack by the amine.

The overall transformation can be visualized as a two-step process:

Caption: General workflow for the acyl chloride pathway.

Experimental Protocol: Synthesis of this compound via the Acyl Chloride Route

Materials:

-

3-Hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Diethylamine

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Step 1: Preparation of 3-Hydroxybenzoyl Chloride

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxybenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.

-

Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-hydroxybenzoyl chloride, a moisture-sensitive compound, is typically used immediately in the next step without further purification.[2] It is important to note that 3-hydroxybenzoyl chloride can be prone to polymerization.[3]

Step 2: Amidation with Diethylamine

-

Dissolve the crude 3-hydroxybenzoyl chloride in anhydrous dichloromethane.

-

In a separate flask, prepare a solution of diethylamine (1.1-1.5 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 eq) in anhydrous dichloromethane. The base is crucial to neutralize the HCl generated during the reaction.

-

Cool the amine solution in an ice bath (0 °C).

-

Slowly add the solution of 3-hydroxybenzoyl chloride to the cooled amine solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Causality and Self-Validation: The use of an acyl chloride ensures a high degree of reactivity towards the amine. The inclusion of a non-nucleophilic base is critical to scavenge the generated HCl, which would otherwise protonate the diethylamine, rendering it non-nucleophilic and halting the reaction. The aqueous workup serves to remove water-soluble byproducts and unreacted starting materials, providing a self-validating purification cascade.

Direct Amide Coupling: The Rise of Modern Reagents

While the acyl chloride method is effective, the use of hazardous reagents like thionyl chloride has prompted the development of milder and more direct "one-pot" coupling methods. These typically involve the in situ activation of the carboxylic acid.

2.2.1. Carbodiimide-Mediated Coupling

Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for amide bond formation. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Caption: Carbodiimide-mediated amide synthesis workflow.

Experimental Protocol: DCC-Mediated Synthesis of this compound

Materials:

-

3-Hydroxybenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Diethylamine

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 eq) and diethylamine (1.1 eq) in anhydrous DCM or THF.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate container, dissolve DCC (1.1 eq) in a minimal amount of the same anhydrous solvent.

-

Slowly add the DCC solution to the reaction mixture with stirring.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction by TLC.

-

Once complete, filter off the DCU precipitate and wash it with a small amount of the solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Self-Validation: The formation of the insoluble DCU byproduct helps to drive the reaction to completion. DMAP acts as a catalyst by forming a more reactive N-acylpyridinium intermediate. The final filtration and chromatographic purification ensure the removal of both the DCU byproduct and any remaining starting materials.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below:

| Property | Value | Source |

| CAS Number | 15789-04-5 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

While a comprehensive, publicly available spectral database for this specific compound is limited, the expected spectroscopic signatures can be inferred from its structure:

-

¹H NMR: Signals corresponding to the ethyl groups (triplet and quartet), aromatic protons, and a broad singlet for the phenolic hydroxyl proton.

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with distinct shifts for the carbon bearing the hydroxyl group and the carbon attached to the amide), and the ethyl carbons.

-

IR Spectroscopy: A characteristic C=O stretching vibration for the amide (typically around 1630-1660 cm⁻¹), a broad O-H stretch for the phenol (around 3200-3600 cm⁻¹), and C-H stretches for the alkyl and aromatic groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Historical Development and Potential Applications

The documented history of this compound is sparse, with its existence largely confined to chemical supplier catalogs and compound databases. It is plausible that it was first synthesized as part of broader studies on the structure-activity relationships of benzamides, potentially as an analog of other biologically active compounds.

The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the amide carbonyl) suggests potential for this molecule to interact with biological targets. Phenolic compounds, in general, are known for their antioxidant properties.[4] Furthermore, the amide functionality is a key feature in many pharmaceuticals.

While specific applications for this compound are not well-established in the literature, its structural motifs suggest several avenues for future research:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The hydroxyl group provides a convenient handle for further chemical modification.

-

Materials Science: As a monomer or building block for the synthesis of new polymers with potentially interesting properties.

-

Agrochemicals: Exploration of its potential as an herbicide, fungicide, or insect repellent, drawing parallels to the known activity of DEET.

Conclusion

This compound represents a fascinating, albeit historically understated, molecule. Its synthesis is a practical exercise in fundamental organic chemistry, illustrating the core principles of amide bond formation. While its discovery may not be a landmark event, its chemical structure holds potential for future applications across various scientific disciplines. This guide has provided a logical framework for its synthesis, grounded in established chemical principles and detailed experimental protocols. It is hoped that this comprehensive overview will inspire further investigation into the properties and potential uses of this intriguing phenolic amide.

References

- This reference is a placeholder for a general organic chemistry textbook that would cover the fundamentals of amide synthesis.

- This reference is a placeholder for a review article on modern amide coupling reagents.

- This reference is a placeholder for a publication detailing the use of thionyl chloride for the synthesis of acyl chlorides.

- This reference is a placeholder for a publication describing DCC-medi

- This reference is a placeholder for a publication describing the catalytic use of DMAP in acyl

-

PubChem. (n.d.). 3-Hydroxybenzoyl chloride. Retrieved from [Link]

-

RASAYAN Journal of Chemistry. (2018). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part-I]. Retrieved from [Link]

-

Chegg. (2023). Solved 13. (6 points) The compound 3-hydroxybenzoyl. Retrieved from [Link]

- This reference is a placeholder for a review on the biological activities of phenolic compounds.

Sources

An In-Depth Technical Guide to the Potential Biological Activities of N,N-diethyl-3-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the potential biological activities of N,N-diethyl-3-hydroxybenzamide. As a molecule with limited direct research, this document synthesizes information from structurally related compounds and the broader benzamide class to propose promising avenues for investigation. It is designed to serve as a foundational resource for researchers aiming to unlock the therapeutic or practical potential of this compound.

Introduction and Chemical Profile

This compound (CAS 15789-04-5) is a small molecule belonging to the benzamide family. Its structure is characterized by a benzene ring substituted with a hydroxyl group at the meta-position and a diethylamide group. This structure bears a close resemblance to N,N-diethyl-3-methylbenzamide (DEET), the most common active ingredient in insect repellents. While DEET has been extensively studied, this compound remains largely unexplored, presenting a unique opportunity for novel discoveries. The broader class of benzamide derivatives has been shown to possess a wide array of pharmacological activities, including antimicrobial, anticonvulsant, and antitumor effects, further suggesting the potential for this compound to be biologically active.[1]

This guide will delve into the synthesis of this compound and then explore its most promising potential biological activities, providing detailed experimental protocols for their investigation.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the amidation of 3-hydroxybenzoic acid. The following protocol outlines a standard laboratory procedure.

Experimental Protocol: Synthesis via Acid Chloride

-

Acid Chloride Formation:

-

In a round-bottom flask, suspend 3-hydroxybenzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0°C with stirring.

-

Allow the reaction to slowly warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-hydroxybenzoyl chloride.

-

-

Amidation:

-

Dissolve the crude 3-hydroxybenzoyl chloride in fresh, dry DCM.

-

In a separate flask, dissolve diethylamine (2.5 equivalents) and a non-nucleophilic base such as triethylamine (3 equivalents) in dry DCM.

-

Slowly add the acid chloride solution to the diethylamine solution at 0°C with vigorous stirring.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Caption: Proposed experimental workflows for biological evaluation.

Preliminary Toxicological Assessment

Any investigation into the biological activity of a novel compound must be accompanied by a toxicological evaluation.

Inferred Toxicological Profile: Based on data for N,N-diethylbenzamide and DEET, potential toxicological effects of this compound could include skin and eye irritation. [2]Oral ingestion may be harmful. A full toxicological workup would be necessary to establish a safety profile.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture a relevant human cell line (e.g., HaCaT keratinocytes or HepG2 liver cells) in appropriate media.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Conclusion

This compound is a compound with significant, yet unexplored, potential. Its structural similarity to the widely used insect repellent DEET provides a strong rationale for investigating its effects on arthropod vectors. Furthermore, the established pharmacological activities of the broader benzamide class suggest that its potential may extend to antimicrobial and central nervous system applications. The experimental frameworks provided in this guide offer a starting point for a systematic evaluation of this promising molecule. Rigorous investigation is required to elucidate its biological activities, mechanisms of action, and safety profile, which could pave the way for new applications in public health, medicine, and beyond.

References

-

MDPI. "N,N-Diethyl-3-methylbenzamide." Available at: [Link]

-

PubMed. "Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors." Available at: [Link]

-

Rasayan Journal of Chemistry. "Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives." Available at: [Link]

- Google Patents. "Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

PubChem. "N,N-Diethyl-3-hydroxymethylbenzamide." Available at: [Link]

-

ResearchGate. "Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives." Available at: [Link]

-

PubChem. "3-Hydroxybenzoic Acid." Available at: [Link]

-

Wikipedia. "3-Hydroxybenzoic acid." Available at: [Link]

-

PubChem. "3-amino-N,N-diethylbenzamide." Available at: [Link]

-

Wikipedia. "Benzalkonium chloride." Available at: [Link]

-

PubMed. "Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review." Available at: [Link]

-

PubChem. "CID 68791473." Available at: [Link]

- Google Patents. "Process for the preparation of 3-hydroxybenzoic acid.

-

YouTube. "2, 3, and 4 hydroxybenzoic acid syntheses." Available at: [Link]

-

PubChem. "N,N-diethyl-4-hydroxybenzamide." Available at: [Link]

-

PubMed Central. "Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice." Available at: [Link]

Sources

An In-Depth Technical Guide to N,N-diethyl-3-hydroxybenzamide: A Putative Secondary Metabolite

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a research framework for the investigation of N,N-diethyl-3-hydroxybenzamide as a putative secondary metabolite. To date, this compound is not widely documented as a naturally occurring molecule. The following guide is a synthesis of established principles in secondary metabolism, enzymology, and analytical chemistry, intended to provide a scientifically rigorous approach to its potential discovery and characterization.

Introduction

The vast chemical diversity of secondary metabolites continues to be a rich source of novel bioactive compounds with applications in medicine, agriculture, and biotechnology. Among the myriad of chemical scaffolds, benzamides represent a class of compounds with a wide range of biological activities. While N,N-diethyl-3-methylbenzamide (DEET) is a well-known synthetic insect repellent, the natural occurrence and biological role of its hydroxylated analogue, this compound, remain unexplored. This guide proposes a comprehensive research strategy to investigate the hypothesis that this compound exists as a secondary metabolite, detailing a putative biosynthetic pathway, methodologies for its isolation and characterization, and protocols for assessing its biological activity.

Part 1: The Hypothetical Biosynthesis of this compound

The biosynthesis of a secondary metabolite is a complex, enzyme-mediated process. We propose a plausible pathway for the formation of this compound originating from primary metabolism.

Precursor Biosynthesis: The Origin of 3-Hydroxybenzoic Acid

The aromatic core of our target molecule is 3-hydroxybenzoic acid. In many microorganisms, this precursor can be derived from the shikimate pathway, a central route in the biosynthesis of aromatic amino acids and other aromatic compounds[1].

The Crucial Amide Bond Formation: A Tale of Two Enzymes

The final and most critical step in the proposed biosynthesis is the formation of the amide bond between 3-hydroxybenzoic acid and diethylamine. In the realm of secondary metabolism, this is typically not a spontaneous reaction but is catalyzed by specific enzymes. We hypothesize two primary enzymatic mechanisms.

Mechanism A: The ATP-Grasp Ligase Pathway

ATP-grasp enzymes are a superfamily of ligases that catalyze the formation of amide bonds in an ATP-dependent manner, proceeding through an acylphosphate intermediate[2].

-

Step 1: Activation of 3-Hydroxybenzoic Acid: An ATP-grasp ligase would first activate the carboxyl group of 3-hydroxybenzoic acid using ATP to form a high-energy 3-hydroxybenzoyl-phosphate intermediate.

-

Step 2: Nucleophilic Attack by Diethylamine: The activated acylphosphate is then subject to nucleophilic attack by diethylamine, leading to the formation of this compound and the release of inorganic phosphate and ADP.

Caption: Hypothetical NRPS-mediated synthesis of this compound.

Part 2: A Roadmap for Discovery and Characterization

The following sections outline a comprehensive experimental workflow to identify the putative biosynthetic pathway and characterize the final product.

Identifying the Biosynthetic Gene Cluster (BGC)

The genes encoding the enzymes for secondary metabolite biosynthesis are often clustered together on the chromosome of the producing organism. Identifying this BGC is the first step.

Experimental Protocol: Genome Mining for the Putative BGC

-

Hypothetical Producer Organism: Based on the prevalence of benzamide-containing secondary metabolites, initial searches should focus on the genomes of Actinomycetes and fungi.[3]

-

Bioinformatic Analysis:

-

Utilize bioinformatics tools such as antiSMASH and PRISM to scan microbial genomes for putative BGCs.

-

Search for gene clusters containing homologs of ATP-grasp ligases or NRPS A-domains.

-

Prioritize clusters that also contain genes for the biosynthesis of 3-hydroxybenzoic acid or related aromatic precursors.

-

-

Heterologous Expression of Candidate BGCs:

-

Clone the identified candidate BGCs into a suitable expression vector.

-

Transform a genetically tractable and well-characterized host organism, such as Streptomyces coelicolor or Escherichia coli, with the expression construct.[4][5][6][7]

-

Cultivate the engineered host under various fermentation conditions to induce the expression of the BGC.

-